molecular formula C17H17N3O4 B2892966 Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034227-16-0

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

货号 B2892966
CAS 编号: 2034227-16-0
分子量: 327.34
InChI 键: VAXKVHGSCMYKCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound. It has a molecular weight of 259.3004 . The compound is also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide; 1- [ (E)-3,4- (Methylenedioxy)cinnamoyl]piperidine; 1- [ (E)-3- (1,3-Benzodioxol-5-yl)-2-propenoyl]piperidine; Ilepcimide; 3- (Methylenedioxyphenyl)-2-propenoyl piperidide .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups . It includes a benzodioxol group, a pyrazin group, and a piperidin group. The exact structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.3004 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

实验室实验的优点和局限性

One of the advantages of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its high specificity for B-Raf, which reduces the risk of off-target effects and toxicity. This compound has also been shown to induce apoptosis in cancer cells with B-Raf mutations, making it a promising candidate for cancer therapy. However, the synthesis of this compound is complex and requires multiple steps, which can limit its availability for lab experiments. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy.

未来方向

There are several future directions for the research and development of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. One potential application is the combination of this compound with other targeted therapies, such as MEK inhibitors, to enhance the efficacy of cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, the development of new synthetic routes for this compound could increase its availability for lab experiments and clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that targets the protein kinase B-Raf and has potential therapeutic applications in cancer treatment. The synthesis of this compound is complex, but its high specificity for B-Raf reduces the risk of off-target effects and toxicity. Further research is needed to determine the optimal dosage and administration of this compound for cancer therapy and to develop new synthetic routes for increased availability.

合成方法

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with pyrazine-2-carboxylic acid to form a benzodioxole intermediate. The intermediate is then reacted with 1-(piperidin-3-yloxy)propan-2-one to yield the final product. The yield of this compound is typically around 50%, and the purity can be increased through various purification techniques such as column chromatography.

科学研究应用

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. B-Raf is a protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound inhibits the activity of B-Raf and has been shown to induce apoptosis in cancer cells with B-Raf mutations.

属性

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(10-20)24-16-9-18-5-6-19-16/h3-6,8-9,13H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXKVHGSCMYKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。